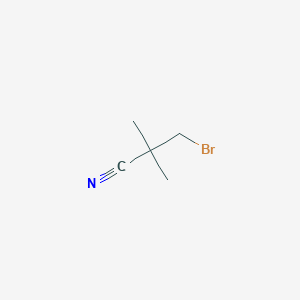

3-Bromo-2,2-dimethylpropanenitrile

Description

Contextual Significance within Nitrile Chemistry and Halogenated Organic Compounds

The Role of Nitrile Functional Groups in Organic Synthesis

Nitriles, characterized by a carbon-nitrogen triple bond (-C≡N), are a cornerstone of organic synthesis. ebsco.com This functional group is highly polar and possesses a linear structure. teachy.aiteachy.ai The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom is nucleophilic. nih.gov This reactivity allows nitriles to be converted into a variety of other functional groups, including:

Amines: Reduction of the nitrile group yields primary amines, which are fundamental components of many biologically active molecules and polymers. fiveable.me

Carboxylic Acids: Hydrolysis of nitriles leads to the formation of carboxylic acids, a crucial functional group in organic chemistry. ebsco.com

Ketones: Reaction with Grignard reagents followed by hydrolysis can produce ketones. fiveable.me

Heterocycles: Nitriles are valuable precursors in the synthesis of nitrogen-containing heterocyclic compounds through various cycloaddition reactions. nih.gov

The versatility of the nitrile group makes it an important intermediate in the creation of new chemical entities. teachy.ai

Importance of Brominated Organic Compounds as Synthetic Intermediates

Brominated organic compounds are highly valued as synthetic intermediates due to the unique properties of the bromine atom. researchgate.netacs.org Bromine is an excellent leaving group, meaning it can be easily displaced by other functional groups in nucleophilic substitution reactions. researchgate.net This characteristic is fundamental to the construction of complex molecular frameworks.

The presence of a bromine atom can also facilitate a variety of other transformations, including:

Cross-Coupling Reactions: Brominated compounds are key substrates in powerful carbon-carbon bond-forming reactions like the Suzuki, Heck, and Sonogashira couplings. researchgate.net

Grignard Reagent Formation: Organobromides readily react with magnesium to form Grignard reagents, which are potent carbon nucleophiles used to create new carbon-carbon bonds. researchgate.net

Elimination Reactions: Under basic conditions, brominated compounds can undergo dehydrohalogenation to form alkenes. pearson.comdoubtnut.com

The ability to introduce a bromine atom into a molecule and then replace it with a wide array of other groups makes brominated compounds indispensable tools for synthetic chemists. nih.gov

Historical Trajectories and Evolution of Research on Related Bromonitriles

The study of bromonitriles, compounds containing both a bromine atom and a nitrile group, has evolved significantly over time. Early research often focused on simple, unbranched bromonitriles like 3-bromopropanenitrile (also known as β-bromopropionitrile). nist.gov These studies laid the groundwork for understanding the fundamental reactivity of this class of compounds.

As synthetic methodologies advanced, so did the complexity of the bromonitriles being investigated. The introduction of substituents, such as the two methyl groups in 3-bromo-2,2-dimethylpropanenitrile, allowed for the exploration of steric and electronic effects on reaction outcomes. For instance, the presence of the gem-dimethyl group in this compound can influence the rates and regioselectivity of its reactions compared to its unmethylated counterpart.

The development of new analytical techniques and a deeper understanding of reaction mechanisms have further propelled research in this area. Modern studies on related bromonitriles often involve their use as key intermediates in the total synthesis of complex natural products and pharmaceuticals. For example, substituted bromonitriles have been utilized in the synthesis of compounds like ivabradine. google.com

Structural Framework and Inherent Reactivity Modalities of this compound

The structure of this compound is key to its chemical behavior. The molecule features a propyl nitrile backbone with a bromine atom and two methyl groups attached to the C2 position.

Key Structural Features:

Nitrile Group (-C≡N): Provides a site for nucleophilic attack at the carbon and can be transformed into various other functional groups.

Bromine Atom (-Br): Acts as a good leaving group in substitution reactions and can be involved in elimination reactions.

Gem-Dimethyl Group (-C(CH₃)₂): The two methyl groups on the same carbon atom (C2) create steric hindrance, which can influence the accessibility of the adjacent bromine atom and the nitrile group. This steric bulk can affect reaction rates and favor certain reaction pathways over others.

The interplay of these features dictates the compound's reactivity. For instance, in a substitution reaction where a nucleophile replaces the bromine atom, the steric hindrance from the gem-dimethyl groups might slow the reaction down compared to a less hindered analogue. In elimination reactions, the presence of the methyl groups can influence the regioselectivity of double bond formation.

Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | 37647-55-5 | C₅H₈BrN | 162.03 | 197.7±23.0 (Predicted) chemicalbook.com | 1.376±0.1 (Predicted) chemicalbook.com |

| 3-Bromo-2,2-dimethyl-1-propanol | 40894-00-6 | C₅H₁₁BrO | 167.04 | 184-187 sigmaaldrich.comsigmaaldrich.com | 1.358 at 25°C sigmaaldrich.comsigmaaldrich.com |

| 3-Bromo-2-methylpropanenitrile | 53744-77-7 | C₄H₆BrN | 148.00 | --- | --- |

| 2,2-Dimethylpropanenitrile | 630-18-2 | C₅H₉N | 83.13 | --- | --- |

| 3-Bromopropanenitrile | 2417-90-5 | C₃H₄BrN | 133.975 | --- | --- |

Overview of Key Academic Research Domains Pertaining to this compound

Research involving this compound and structurally similar compounds primarily falls into the domain of synthetic organic chemistry. The compound serves as a versatile starting material or intermediate for the synthesis of a variety of target molecules.

One key area of research is its use in the construction of novel carbocyclic and heterocyclic ring systems. The dual functionality allows for sequential or tandem reactions where both the nitrile and the bromo group participate in forming new bonds. For example, the bromine can be displaced by a nucleophile, and the nitrile group can then undergo cyclization with another part of the molecule.

Another significant research application is in the synthesis of substituted neopentyl frameworks. The 2,2-dimethylpropyl core is a common motif in medicinal chemistry and materials science, and this compound provides a convenient entry point to this structural class. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, leading to a range of functionalized neopentyl derivatives.

Furthermore, studies may explore the mechanistic aspects of reactions involving this compound, such as investigating the influence of the gem-dimethyl group on the kinetics and stereochemistry of substitution and elimination reactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,2-dimethylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN/c1-5(2,3-6)4-7/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDWIKDEEXZWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37647-55-5 | |

| Record name | 3-bromo-2,2-dimethylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 2,2 Dimethylpropanenitrile and Its Derivatives

Retrosynthetic Analysis and Strategic Precursor Selection

A thorough retrosynthetic analysis of 3-bromo-2,2-dimethylpropanenitrile guides the strategic selection of precursors. The primary disconnections involve the carbon-bromine bond and the carbon-cyanide bond, leading to key intermediates such as 2,2-dimethylpropanenitrile and various precursors for the nitrile functionality.

Synthesis of the 2,2-dimethylpropanenitrile Core

The 2,2-dimethylpropanenitrile, also known as pivalonitrile or tert-butyl cyanide, forms the central scaffold of the target molecule. cymitquimica.comstenutz.eunist.gov A common and effective method for its synthesis involves the reaction of neopentyl halides with cyanide sources. ontosight.ai This nucleophilic substitution reaction provides a direct route to the core structure.

Regioselective Bromination at the 3-Position

Introducing a bromine atom specifically at the 3-position of the 2,2-dimethylpropanenitrile core presents a significant challenge due to the presence of multiple potentially reactive sites. Achieving regioselectivity is paramount to avoid the formation of undesired isomers. The most common approach involves the bromination of a precursor, 3-hydroxy-2,2-dimethylpropanenitrile. cymitquimica.com This alcohol can be synthesized and then the hydroxyl group is replaced by bromine, ensuring the correct placement of the halogen.

Classical and Modern Synthetic Routes

A variety of synthetic routes, ranging from traditional radical reactions to more modern catalytic methods, can be employed to synthesize this compound and its derivatives.

Radical Bromination Pathways

Free radical bromination can be a powerful tool for the functionalization of alkanes. In the context of synthesizing derivatives, subjecting a molecule like 2,2-dimethylbutane (B166423) to free radical bromination can lead to several monobrominated products. chegg.com While not a direct route to the target compound, this illustrates the principles of radical halogenation that can be adapted for related structures. The reaction proceeds via the formation of a bromine radical, typically initiated by UV light, which then abstracts a hydrogen atom from the alkane, followed by reaction with Br₂ to propagate the chain. The selectivity of the bromination is influenced by the stability of the resulting alkyl radical.

Halogen Exchange Reactions for Bromination

Halogen exchange reactions offer an alternative method for introducing bromine into a molecule. While less common for the direct synthesis of this compound, the principles are relevant for the synthesis of its precursors. For instance, an alkyl chloride or iodide can be converted to the corresponding bromide. The Finkelstein reaction is a classic example of a halogen exchange reaction. In a broader context, the interaction between organometallic reagents and α-halonitriles can involve halogen-metal exchange. acs.org

Nitrile Formation from Alternative Precursors

The nitrile group is a versatile functionality that can be introduced through various synthetic transformations, providing multiple pathways to this compound and its derivatives.

From Halogenoalkanes: A primary method for nitrile synthesis is the nucleophilic substitution of a halogenoalkane with a cyanide salt, such as sodium or potassium cyanide. chemguide.co.uklibretexts.orgmu-varna.bgmrcolechemistry.co.ukchemistryguru.com.sg This Sₙ2 reaction is typically carried out by heating the alkyl halide under reflux with an ethanolic solution of the cyanide salt. chemguide.co.uklibretexts.orgmu-varna.bg The use of an alcohol solvent is crucial to prevent the competing substitution by hydroxide (B78521) ions. chemguide.co.uklibretexts.orgmu-varna.bg This method is particularly useful for extending a carbon chain by one carbon atom. chemguide.co.uklibretexts.org

From Amides: Primary amides can be dehydrated to form nitriles. chemguide.co.ukopenstax.org Common dehydrating agents include thionyl chloride (SOCl₂), phosphorus(V) oxide (P₄O₁₀), and phosphorus oxychloride (POCl₃). chemguide.co.ukopenstax.orgcommonorganicchemistry.comchemistrysteps.comlibretexts.org The reaction with thionyl chloride is a prevalent method for this conversion. libretexts.org While effective, these methods can be harsh and may not be suitable for sensitive substrates. commonorganicchemistry.com Milder conditions can be achieved using reagents like trifluoroacetic anhydride (B1165640) (TFAA). commonorganicchemistry.com

From Aldehydes and Ketones: Aldehydes and ketones can be converted to nitriles through the formation of cyanohydrins. chemguide.co.uklibretexts.org This involves the addition of hydrogen cyanide across the carbon-oxygen double bond. chemguide.co.uklibretexts.org Due to the toxicity of hydrogen cyanide gas, the reaction is typically performed by mixing the aldehyde or ketone with a solution of sodium or potassium cyanide and a weak acid to generate HCN in situ. chemguide.co.uklibretexts.org The resulting cyanohydrin can then be further manipulated. Another approach involves the reaction of aldehyde or ketone 2,4,6-tri-isopropylbenzenesulphonyl hydrazones with potassium cyanide. electronicsandbooks.com

From Alcohols: Alcohols can be converted to nitriles through a two-step process. chemistrysteps.com First, the hydroxyl group is converted into a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate). chemistrysteps.com This is then followed by a nucleophilic substitution with a cyanide salt. chemistrysteps.com Alternatively, alcohols can be oxidized to carboxylic acids, which are then converted to primary amides and subsequently dehydrated to nitriles. chemistrysteps.com More direct, one-pot conversions of alcohols to nitriles have also been developed using various oxidizing agents in the presence of a nitrogen source like ammonia (B1221849). organic-chemistry.orgresearchgate.net Some methods employ catalysts like copper iodide with TEMPO or solid Brønsted acids. organic-chemistry.orgacs.org

Table of Synthetic Precursors and Reagents

| Precursor/Reagent | Role in Synthesis |

|---|---|

| 2,2-dimethylpropanenitrile | Core structure |

| Neopentyl halides | Precursor to the core structure |

| 3-hydroxy-2,2-dimethylpropanenitrile | Precursor for regioselective bromination |

| Sodium/Potassium cyanide | Cyanide source for nitrile formation |

| Thionyl chloride | Dehydrating agent for amide to nitrile conversion |

| Phosphorus(V) oxide | Dehydrating agent for amide to nitrile conversion |

| Hydrogen cyanide | Reagent for cyanohydrin formation |

| 2,4,6-tri-isopropylbenzenesulphonyl hydrazones | Intermediate in aldehyde/ketone to nitrile conversion |

Table of Compound Names

| Compound Name |

|---|

| 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene |

| 1-dimethylamino-2-chloropropane hydrochloride |

| 2,2-dimethylbutane |

| 2,2-dimethylpropanenitrile |

| 2,4,6-tri-isopropylbenzenesulphonyl hydrazide |

| 2-bromo-3,5-dinitrothiophen |

| 2-bromo-3-nitrobenzo[b]thiophene |

| 2-bromo-4,5-dimethoxybenzaldehyde |

| 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400) |

| 3-amino-2-nitrobenzo[b]thiophenes |

| 3-bromo-2,2-dimethylpropane-1-thiol |

| This compound |

| 3-hydroxy-2,2-dimethylpropanenitrile |

| 3-nitrobenzo[b]thiophenes |

| Bromoethane |

| Chloromethane |

| Cyclohexanone tosyl hydrazone |

| Diphenylacetonitrile |

| Ethanal |

| Ethanenitrile |

| Ivabradine |

| Pinacolone |

| Propanone |

| Thionyl chloride |

Green Chemistry Principles in the Synthesis of this compound

Solvent-Free Reactions and Alternative Media

Traditional organic syntheses often rely on volatile and potentially toxic solvents. A key aspect of green chemistry is the exploration of solvent-free reaction conditions or the use of more environmentally benign media. For instance, in the bromination of certain organic compounds, the use of hazardous solvents like carbon tetrachloride is being replaced. google.com While specific solvent-free methods for this compound are not extensively documented, the general trend in nitrile synthesis involves moving away from hazardous solvents. researchgate.net Alternative media, such as water or ionic liquids, are being investigated for similar transformations. The use of safer solvents like cyclohexane (B81311) and acetonitrile (B52724) has been reported for the bromination of related alkyl-substituted compounds. google.com

The choice of solvent can significantly impact the safety and environmental footprint of a reaction. For example, the flashpoints of solvents are a critical safety consideration. atiner.gr Greener approaches often favor solvents derived from renewable resources or those that are biodegradable. atiner.gr

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgwikipedia.orgjocpr.com Reactions with high atom economy are preferred as they generate less waste. wikipedia.orgrsc.org

For the synthesis of this compound, a high atom economy would be achieved if the majority of atoms from the starting materials are found in the final product. wikipedia.org Addition reactions, for instance, can exhibit 100% atom economy. chemrxiv.org In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. primescholars.com

To illustrate the concept of atom economy, consider the following hypothetical reaction for the synthesis of this compound:

Hypothetical Reaction: 2,2-dimethylpropanenitrile + Br₂ → this compound + HBr

In this reaction, not all atoms from the reactants are incorporated into the desired product, as HBr is formed as a byproduct. The percent atom economy can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Optimizing reaction efficiency involves not only maximizing the atom economy but also considering the reaction yield, energy consumption, and the use of catalysts. atiner.gracs.org

Catalytic Approaches in this compound Synthesis

Catalysis is a fundamental pillar of green chemistry, as catalytic reagents are generally superior to stoichiometric ones in terms of minimizing waste. acs.org Catalysts can enable reactions to proceed under milder conditions and with higher selectivity.

The synthesis of nitriles can be achieved through various catalytic methods, including hydrocyanation of alkenes and cyanation of alkyl halides. studysmarter.co.uk For instance, nickel complexes have been used to catalyze the cyanation of unactivated secondary alkyl chlorides or bromides using zinc cyanide. organic-chemistry.org Copper-catalyzed cyanations of N-tosylhydrazones have also been reported for the synthesis of α-aryl nitriles. organic-chemistry.org

While specific catalytic routes for the direct synthesis of this compound are not prominently featured in the search results, related reactions provide insights into potential catalytic strategies. For example, the side-chain bromination of alkylbenzenes can be achieved using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN). google.com This suggests that a radical-initiated bromination of 2,2-dimethylpropanenitrile could be a viable catalytic approach.

Furthermore, the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a dual-role reagent in the cyanation of aryl halides highlights innovative catalytic systems. rsc.org In this case, CAN acts as both an oxidant and a source of nitrogen. rsc.org

The table below summarizes some catalytic approaches relevant to nitrile synthesis.

| Catalyst System | Reactant Type | Product Type | Reference |

| Nickel Complex / Zn(CN)₂ | Secondary Alkyl Halides | Alkyl Nitriles | organic-chemistry.org |

| Copper Catalyst | N-Tosylhydrazones | α-Aryl Nitriles | organic-chemistry.org |

| NBS / AIBN | Alkylbenzenes | Bromoalkylbenzenes | google.com |

| Ceric Ammonium Nitrate (CAN) | Aryl Halides | Aryl Nitriles | rsc.org |

Stereochemical Considerations and Control in Analogous Systems

While this compound itself is an achiral molecule, the principles of stereochemical control are crucial in the synthesis of its chiral derivatives and analogous systems. The development of methods for the asymmetric synthesis of chiral nitriles is an active area of research. acs.orgacs.org

Several strategies have been developed for the enantioselective synthesis of chiral nitriles. These include:

Catalytic Asymmetric Strecker Reaction: A versatile method for producing chiral aminonitriles. acs.org

Synergistic Palladium and Phase-Transfer Catalysis: Used for the asymmetric synthesis of chiral acyclic nitriles with α-all-carbon quaternary stereocenters. acs.org

Enzymatic Reactions: Aldoxime dehydratases have been used for the enantioselective dehydration of racemic aldoximes to form chiral nitriles. nih.gov The stereochemical outcome can be influenced by the enzyme's active site. nih.gov Nitrile hydratases and amidases also exhibit stereoselectivity in the hydrolysis of nitriles. chimia.ch

Negishi Cross-Coupling: Stereoconvergent Negishi arylations and alkenylations of racemic α-bromonitriles have been developed for the catalytic asymmetric synthesis of secondary nitriles. nih.gov

The table below highlights some approaches for achieving stereochemical control in the synthesis of chiral nitriles.

| Method | Type of Chirality Introduced | Key Features | Reference |

| Catalytic Asymmetric Strecker Reaction | α-Amino Nitriles | Direct and versatile approach. | acs.org |

| Synergistic Pd/Phase-Transfer Catalysis | α-All-Carbon Quaternary Stereocenters | Utilizes allyl 2-cyanoacetates under mild conditions. | acs.org |

| Enzymatic Dehydration | Chiral Nitriles from Aldoximes | Enantioselectivity can be tuned by enzyme engineering. nih.gov | nih.gov |

| Stereoconvergent Negishi Cross-Coupling | Secondary α-Aryl/Alkenyl Nitriles | Employs a chiral catalyst to convert a racemic starting material to a single enantiomer of the product. | nih.gov |

These examples demonstrate the sophisticated strategies available for controlling stereochemistry in nitrile synthesis, which could be adapted for the preparation of chiral derivatives of this compound.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Bromo 2,2 Dimethylpropanenitrile

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom in 3-Bromo-2,2-dimethylpropanenitrile is attached to a primary carbon. However, the adjacent quaternary carbon, bearing two methyl groups (a neopentyl-like structure), profoundly influences the pathways of nucleophilic substitution reactions.

S_N2 Pathways and Steric Effects of Gem-Dimethyl Groups

The bimolecular nucleophilic substitution (S_N2) reaction is characterized by a concerted mechanism where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. masterorganicchemistry.com For this compound, this pathway is significantly impeded.

The presence of the gem-dimethyl group adjacent to the carbon bearing the bromine atom creates substantial steric hindrance. youtube.comnih.gov This steric bulk effectively shields the electrophilic carbon from backside attack by a nucleophile. youtube.com Consequently, S_N2 reactions on neopentyl-type substrates are exceptionally slow, often to the point of being impractical for synthetic purposes. reddit.com While theoretically possible, the activation energy for the crowded five-membered transition state is very high, leading to a drastically reduced reaction rate compared to less hindered primary alkyl halides. masterorganicchemistry.com

Table 1: Relative Reactivity in S_N2 Reactions

| Substrate | Relative Rate | Steric Hindrance |

|---|---|---|

| Methyl Halide | High | Low |

| Primary Halide | Moderate | Moderate |

| Neopentyl Halide (e.g., this compound) | Extremely Low | Very High |

| Secondary Halide | Low | High |

S_N1 Reactivity and Carbocation Stability Analyses, including Rearrangements

The unimolecular nucleophilic substitution (S_N1) reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. wikipedia.org While typically favored for tertiary substrates, neopentyl-like primary halides such as this compound can undergo S_N1 reactions, particularly under solvolytic conditions with weak nucleophiles. nih.govquora.com

The reaction is initiated by the slow departure of the bromide leaving group, which would form a primary carbocation. Primary carbocations are highly unstable. masterorganicchemistry.com This instability is the driving force for a rapid 1,2-methyl shift, a type of carbocation rearrangement. pearson.comyoutube.com In this rearrangement, one of the adjacent methyl groups migrates with its pair of electrons to the primary carbocation center.

This migration results in the formation of a much more stable tertiary carbocation. The tertiary carbocation is stabilized by the inductive effects and hyperconjugation from the surrounding alkyl groups. pearson.com This rearranged carbocation is then rapidly attacked by a nucleophile to yield the final substitution product, which has a different carbon skeleton than the starting material. doubtnut.com For instance, solvolysis in water would ultimately yield 2-methyl-2-butanol (B152257) derivatives after rearrangement, not the neopentyl alcohol structure. youtube.comdoubtnut.com

Reactivity at the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. libretexts.org This polarity governs the reactivity of this functional group.

Nucleophilic Additions to the Nitrile Carbon

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. libretexts.orgucalgary.ca

Strong Nucleophiles: Anionic nucleophiles, such as Grignard reagents (RMgX), readily add to the nitrile carbon. This addition forms an intermediate imine anion, which upon acidic workup, is hydrolyzed to a ketone. libretexts.orglibretexts.orgmasterorganicchemistry.com This provides a synthetic route to ketones with a quaternary center adjacent to the carbonyl group.

Weak Nucleophiles: Neutral, weaker nucleophiles like water or alcohols require activation of the nitrile group by an acid catalyst. libretexts.orgucalgary.ca Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, making it more susceptible to attack by the weak nucleophile. libretexts.orgucalgary.ca

Reduction Pathways of the Nitrile Group

The nitrile group can be reduced to a primary amine. A common and effective method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon, followed by a second hydride addition to the intermediate imine. Subsequent quenching with water protonates the resulting dianion to yield the primary amine, 3-amino-2,2-dimethylpropane. libretexts.org

Table 2: Common Reactions at the Nitrile Group

| Reagent(s) | Product Type |

|---|---|

| 1. RMgX; 2. H₃O⁺ | Ketone |

| H₂O, H⁺ or OH⁻, heat | Carboxylic Acid (via Amide) |

Hydration and Hydrolysis Mechanisms

Nitriles can undergo hydrolysis to form first an amide and then a carboxylic acid upon further reaction. This process can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon. A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide under the acidic conditions yields a carboxylic acid (2,2-dimethylpropanoic acid) and an ammonium (B1175870) ion. libretexts.org

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ion (OH⁻), the hydroxide acts as a potent nucleophile and directly attacks the nitrile carbon. libretexts.org The resulting imine anion is then protonated by water to form an amide. Continued heating in the basic solution leads to the hydrolysis of the amide to a carboxylate salt. Acidification of the salt in a final step produces the carboxylic acid.

Cycloaddition Reactions Involving the Nitrile (e.g., [3+2] cycloaddition)

The nitrile group of this compound can participate in cycloaddition reactions, a notable example being the [3+2] cycloaddition. These reactions are powerful tools in organic synthesis for the construction of five-membered heterocyclic rings. uchicago.eduscielo.org.mx In a typical [3+2] cycloaddition, the nitrile acts as a dipolarophile, reacting with a 1,3-dipole. uchicago.edu Examples of 1,3-dipoles that can react with nitriles include azides, nitrile oxides, and nitrones. uchicago.eduscielo.org.mx

The reaction between a nitrile and a nitrile oxide, for instance, yields a 1,2,4-oxadiazole. The mechanism involves the concerted or stepwise addition of the nitrile oxide to the carbon-nitrogen triple bond of the nitrile. The regioselectivity of this reaction is influenced by the electronic and steric properties of both the nitrile and the 1,3-dipole. scielo.org.mx Theoretical studies, such as those employing molecular electron density theory (MEDT), can be used to analyze the reaction mechanism and predict the dominant reaction pathways. scielo.org.mx

Recent research has explored the [3+2] cycloaddition of various nitriles with different 1,3-dipoles. For example, the reaction of 3,3,3-tribromo-1-nitroprop-1-ene with diarylnitrones was found to proceed with high regio- and stereoselectivity, yielding specific isoxazolidine (B1194047) products. nih.gov While direct studies on this compound in [3+2] cycloadditions are not extensively detailed in the provided results, the general reactivity of nitriles in such reactions suggests its potential as a substrate.

Radical Chemistry of this compound

The presence of a bromine atom in this compound makes it a substrate for radical reactions. The carbon-bromine bond can undergo homolytic cleavage to generate a carbon-centered radical, which can then participate in various radical processes. lumenlearning.comresearchgate.net

Radical Abstraction Reactions (e.g., H-abstraction)

Once the primary radical is formed from this compound, it can participate in hydrogen abstraction reactions. In such a reaction, the carbon-centered radical abstracts a hydrogen atom from another molecule, leading to the formation of a new C-H bond and a new radical species. The facility of hydrogen abstraction depends on the bond dissociation energy of the C-H bond being broken. lumenlearning.com While specific studies on H-abstraction by the radical derived from this compound are not detailed, the general principles of radical reactivity apply.

Radical Cyclization Pathways

Radical cyclization is a powerful method for forming cyclic compounds. researchgate.net For this compound, intramolecular radical cyclization would require the presence of an unsaturated group within the molecule that the initially formed radical can add to. Given the structure of this compound, intramolecular cyclization is not an inherent pathway unless the molecule is further functionalized to include a site of unsaturation, such as a double or triple bond, at an appropriate distance from the radical center.

Organometallic Transformations and Derivatizations

The carbon-bromine bond in this compound is a key functional group for organometallic transformations.

Grignard Reagent Formation and Reactivity

One of the most important organometallic reactions for alkyl halides is the formation of a Grignard reagent. adichemistry.comwisc.educhemguide.co.uk This involves the reaction of the alkyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comchemguide.co.uk The resulting Grignard reagent, in this case, would be (2,2-dimethyl-2-cyanoethyl)magnesium bromide.

Formation of the Grignard Reagent:

The formation of the Grignard reagent from this compound would proceed as follows:

Br-CH₂-C(CH₃)₂-CN + Mg → BrMg-CH₂-C(CH₃)₂-CN

This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com It is crucial that the reaction is carried out under anhydrous conditions, as Grignard reagents are highly reactive towards water. chemguide.co.uk

Reactivity of the Grignard Reagent:

The Grignard reagent derived from this compound is a potent nucleophile and a strong base. The carbon atom bonded to magnesium is highly polarized and acts as a carbanion. This reagent can react with a wide variety of electrophiles.

A significant reaction of Grignard reagents is their addition to other nitriles. masterorganicchemistry.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine yields a ketone. masterorganicchemistry.com

For example, the Grignard reagent from this compound could, in principle, react with another molecule of a nitrile (R'-CN) to form a ketone after hydrolysis.

Organolithium and Organozinc Chemistry

The formation of organometallic reagents from alkyl halides is a cornerstone of synthetic organic chemistry, providing access to nucleophilic carbon species.

Organolithium Reagents: The reaction of this compound with lithium metal would be expected to generate the corresponding organolithium reagent, 3-cyano-2,2-dimethylpropyllithium. This reaction typically proceeds via a halogen-metal exchange. Given the primary nature of the bromide, this reaction is generally feasible. However, the presence of the nitrile group within the same molecule introduces potential complications. Organolithium reagents are highly reactive and can potentially react with the electrophilic carbon of the nitrile group, leading to polymerization or other side reactions, especially under elevated temperatures. Therefore, the formation of the organolithium reagent would likely require low temperatures (e.g., -78 °C) and careful control of reaction conditions.

Organozinc Reagents: Organozinc reagents are generally less reactive and more functional group tolerant than their organolithium counterparts. sigmaaldrich.com The direct insertion of zinc metal into the carbon-bromine bond of this compound, particularly using highly activated Rieke® Zinc, would be a viable method for the synthesis of the corresponding organozinc bromide. sigmaaldrich.com This method is known to tolerate sensitive functional groups like nitriles. sigmaaldrich.com Alternatively, transmetalation of the corresponding organolithium or Grignard reagent with a zinc halide (e.g., ZnCl₂) could also be employed to generate the organozinc species. These organozinc reagents are valuable intermediates in various coupling reactions.

The table below illustrates the expected generation of these organometallic reagents.

| Starting Material | Reagent | Expected Organometallic Product |

| This compound | 2 Li | 3-Cyano-2,2-dimethylpropyllithium |

| This compound | Zn | Bromo(3-cyano-2,2-dimethylpropyl)zinc |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira Analogues)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The participation of this compound in these reactions is plausible, though its reactivity will be influenced by its structure.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov For this compound, a primary alkyl bromide, the oxidative addition to the palladium(0) catalyst is a key step. While alkyl bromides can undergo Suzuki coupling, they are generally less reactive than aryl or vinyl bromides. The steric hindrance of the neopentyl group in this compound could further slow down the oxidative addition step. However, with appropriate choice of a bulky, electron-rich phosphine (B1218219) ligand, such as tricyclohexylphosphine (B42057) (PCy₃) or tri-tert-butylphosphine (B79228) (P(t-Bu)₃), the reaction can often be facilitated. organic-chemistry.org

A generalized scheme for a potential Suzuki-Miyaura coupling is shown below:

R-B(OH)₂ + Br-CH₂-C(CH₃)₂-CN

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org The classical Heck reaction typically involves aryl or vinyl halides. The use of alkyl halides, especially those lacking a β-hydride, can be challenging. In the case of this compound, β-hydride elimination is possible from the resulting palladium intermediate, which could lead to the formation of an alkene byproduct. However, under specific conditions, productive cross-coupling may be achieved.

Sonogashira Coupling: The Sonogashira coupling reaction is the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org The reaction with alkyl halides is less common but has been reported. For this compound, a copper-cocatalyzed or copper-free Sonogashira-type coupling with a terminal alkyne could potentially lead to the formation of a new carbon-carbon bond, yielding a substituted alkyne. The choice of catalyst, ligands, and base would be crucial to promote the desired coupling over potential side reactions. organic-chemistry.org

The following table summarizes the key components of these palladium-catalyzed reactions.

| Reaction | Coupling Partner | Catalyst System (Typical) |

| Suzuki-Miyaura | Organoboronic acid/ester | Pd(OAc)₂, Phosphine ligand, Base |

| Heck | Alkene | Pd(OAc)₂, Phosphine ligand, Base |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base |

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of reactions involving this compound are largely governed by its structure, which influences the stability of intermediates and transition states.

For Sₙ1 reactions, the rate-determining step is the formation of a carbocation. The primary carbocation that would be formed from this compound is highly unstable, and thus Sₙ1 reactions are generally not favored. However, rearrangement to a more stable tertiary carbocation via a 1,2-methyl shift is possible, which could then be trapped by a nucleophile.

The table below provides a qualitative comparison of expected reaction rates for different substitution pathways.

| Reaction Type | Expected Relative Rate for this compound | Rationale |

| Sₙ2 | Very Slow | Steric hindrance from the neopentyl group impedes backside nucleophilic attack. |

| Sₙ1 | Slow (without rearrangement) | Formation of a highly unstable primary carbocation. |

| Sₙ1 (with rearrangement) | Possible, but rate depends on conditions | Rearrangement to a more stable tertiary carbocation can occur, but the initial ionization is slow. |

The activation energy (Ea) and enthalpy profile of a reaction provide insight into its mechanism. For this compound, the activation energy for an Sₙ2 reaction would be high due to steric repulsion in the transition state.

A conceptual enthalpy profile for a hypothetical Sₙ1 reaction with rearrangement is depicted below.

Figure 1. Conceptual enthalpy profile for an Sₙ1 reaction of this compound, showing the initial formation of a primary carbocation, rearrangement to a more stable tertiary carbocation, and subsequent nucleophilic attack.

Computational and Advanced Spectroscopic Investigations of 3 Bromo 2,2 Dimethylpropanenitrile

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods can provide insights into molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies of Conformation and Stability

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable conformations of a molecule by calculating the potential energy surface. For 3-bromo-2,2-dimethylpropanenitrile, such studies would involve rotating the C-C and C-Br bonds to identify the lowest energy conformers.

Despite the utility of this method, no specific DFT studies on the conformational analysis and stability of this compound were found in the conducted search of scientific literature. While studies on similar molecules, such as 3-aminopropionitrile, have been performed, a direct application to the title compound is not available.

Ab Initio Methods for Electronic Charge Distribution and Bond Orders

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These calculations are used to determine fundamental electronic properties like charge distribution and bond orders, which are crucial for understanding a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals are key indicators of a molecule's reactivity towards nucleophiles and electrophiles. Analysis of the HOMO-LUMO gap can provide insights into the kinetic stability of the molecule.

No dedicated FMO analysis for this compound, which would include calculations of its HOMO-LUMO energies and their distribution, has been reported in the available literature.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed picture of the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them. This is particularly useful for understanding the flexibility and dynamics of a molecule in various environments.

Specific molecular dynamics simulations focused on the conformational landscape of this compound have not been documented in the searched scientific databases.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Advanced NMR techniques are invaluable for elucidating molecular structure and for monitoring the progress of chemical reactions in real-time.

In Situ NMR Tracking of Reaction Progress

In situ NMR spectroscopy allows for the real-time monitoring of a chemical reaction as it occurs within the NMR spectrometer. This powerful technique can be used to identify reaction intermediates, determine reaction kinetics, and elucidate reaction mechanisms. For this compound, this could be applied to study its reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the nitrile group.

While the principles of in situ NMR are well-established for tracking various chemical transformations, no published studies were found that specifically employ this technique to track the reaction progress of this compound. Basic NMR spectral data for identification purposes may exist in commercial or database records, but detailed mechanistic studies using in situ NMR are not available.

NOESY and ROESY for Conformational Dynamics

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful Nuclear Magnetic Resonance (NMR) techniques for elucidating the spatial proximity of atoms within a molecule. While specific NOESY or ROESY studies on this compound are not extensively documented in publicly available literature, the theoretical application of these methods would be invaluable for understanding its conformational dynamics.

The structure of this compound, with its sterically demanding tert-butyl-like core, suggests that rotation around the C2-C3 bond (connecting the dimethyl-substituted carbon and the brominated carbon) could be hindered. NOESY and ROESY experiments could provide direct evidence of the preferred rotational conformers. For instance, correlations between the protons of the methyl groups and the methylene (B1212753) protons of the -CH2Br group would indicate through-space proximity, allowing for the characterization of the dominant rotamers (e.g., gauche vs. anti-conformations). ROESY is particularly useful for molecules of this size, as it can distinguish between direct NOEs and those arising from spin diffusion, providing a clearer picture of internuclear distances up to approximately 5 Å.

Dynamic NMR Studies of Restricted Rotations

Dynamic NMR (DNMR) spectroscopy is an essential tool for quantifying the energetic barriers associated with conformational changes, such as restricted bond rotation. For this compound, the steric bulk of the two methyl groups and the bromine atom likely creates a significant energy barrier to free rotation around the C2-C3 single bond.

A DNMR study would typically involve acquiring a series of NMR spectra over a range of temperatures. At high temperatures, if the rotational barrier is overcome, the two methyl groups would be chemically equivalent due to rapid rotation, resulting in a single sharp resonance in the ¹H NMR spectrum. As the temperature is lowered, the rate of rotation would decrease. Upon reaching the coalescence temperature, the peak corresponding to the methyl groups would broaden significantly. At even lower temperatures, below the coalescence point, the rotation would be slow on the NMR timescale, leading to the appearance of two distinct signals for the now non-equivalent methyl groups. By analyzing the line shapes of these temperature-dependent spectra, it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier. Such studies on sterically hindered molecules have confirmed the utility of DNMR in quantifying these dynamic processes. miamioh.edu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interrogation

Characteristic Vibrations of the Nitrile and C-Br Bonds

The most distinct vibrational signatures in this compound are expected from the nitrile (C≡N) and carbon-bromine (C-Br) bonds.

Nitrile (C≡N) Stretching: The C≡N triple bond gives rise to a sharp and typically intense absorption band in the infrared spectrum. For saturated aliphatic nitriles, this peak is characteristically found in the 2240–2260 cm⁻¹ region. spectroscopyonline.com Its intensity is due to the large change in dipole moment during the stretching vibration. spectroscopyonline.com This vibration is also Raman active. The precise frequency can be sensitive to the local electronic environment, making it a useful probe. acs.orgnih.govresearchgate.netnih.gov

Carbon-Bromine (C-Br) Stretching: The C-Br stretching vibration occurs at a much lower frequency, typically in the range of 500–750 cm⁻¹. acs.org This region of the spectrum is often referred to as the fingerprint region, where many overlapping vibrations occur. However, the C-Br stretch is a key indicator for the presence of the bromo-functional group.

Below is a table summarizing the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Nitrile (C≡N) | Stretching | 2240 - 2260 spectroscopyonline.comlibretexts.org | Strong, Sharp | Medium |

| Alkyl C-H | Stretching | 2845 - 2975 acs.org | Medium to Strong | Strong |

| Methylene (-CH₂) | Scissoring | ~1470 | Medium | Medium |

| Methyl (-CH₃) | Asymmetric Bending | ~1460 | Medium | Medium |

| Methyl (-CH₃) | Symmetric Bending | ~1370 | Medium | Weak |

| Carbon-Bromine (C-Br) | Stretching | 500 - 750 acs.org | Medium to Strong | Strong |

Monitoring Reaction Intermediates via Vibrational Signatures

Time-resolved FT-IR or Raman spectroscopy can be employed to monitor the progress of reactions involving this compound by tracking the disappearance of reactant signals and the appearance of product or intermediate signals. nih.govcopernicus.org

For example, in a nucleophilic substitution reaction where the bromine atom is replaced by another group (e.g., -OH, -NH₂), one could monitor the decrease in the intensity of the characteristic C-Br stretching band (500-750 cm⁻¹). Simultaneously, new vibrational bands corresponding to the new functional group would appear (e.g., a broad O-H stretch around 3200-3600 cm⁻¹ for a hydroxyl group). libretexts.org

Similarly, if the nitrile group were to undergo hydrolysis to form a carboxylic acid, the sharp C≡N band around 2250 cm⁻¹ would diminish, while a strong, broad O-H band (2500-3300 cm⁻¹) and a very strong carbonyl (C=O) stretching band (1700-1725 cm⁻¹) would emerge, signaling the formation of the carboxylic acid product. libretexts.org This real-time monitoring provides valuable data for determining reaction kinetics and identifying transient intermediates. nih.govcopernicus.org

High-Resolution Mass Spectrometry for Reaction Product Elucidation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of unknown compounds and for elucidating the structures of reaction products. nih.gov By providing highly accurate mass measurements, HRMS allows for the confident assignment of molecular formulas to parent ions and their fragments. nih.gov

For this compound (C₅H₈BrN), a key diagnostic feature in its mass spectrum would be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z). This is due to the natural isotopic abundance of bromine, which exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). miamioh.edu

A primary fragmentation step would be the cleavage of the C-Br bond, which is the weakest bond in the molecule, to lose a bromine radical. Another highly probable fragmentation is the loss of a methyl radical from the quaternary center to form a stable tertiary carbocation.

A proposed fragmentation pathway is outlined in the table below:

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula | Fragmentation Step |

| 161 / 163 | [C₅H₈BrN]⁺˙ | C₅H₈BrN | Molecular Ion (M⁺˙) |

| 146 / 148 | [C₄H₅BrN]⁺˙ | C₄H₅BrN | Loss of a methyl radical (•CH₃) from M⁺˙ |

| 82 | [C₅H₈N]⁺ | C₅H₈N | Loss of a bromine radical (•Br) from M⁺˙ |

| 57 | [C₄H₉]⁺ | C₄H₉ | Cleavage of the C-CN and C-CH₂Br bonds, formation of tert-butyl cation. nih.govpearson.com |

| 41 | [C₃H₅]⁺ | C₃H₅ | Further fragmentation of larger fragments (e.g., loss of CH₂ from C₄H₉⁺) |

X-ray Crystallography of this compound Co-Crystals and Metal Complexes

To date, the single-crystal X-ray diffraction structure of this compound has not been reported in the crystallographic literature. X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions. researchgate.net

The formation of co-crystals offers a powerful strategy to obtain crystalline solids suitable for X-ray diffraction, especially for compounds that are liquids or difficult to crystallize on their own. nih.govnih.gov For this compound, co-crystal formation could be pursued by selecting co-formers capable of engaging in specific non-covalent interactions with the molecule's functional groups. The nitrile group, with its lone pair of electrons and π-system, can act as a hydrogen bond acceptor. Co-formers containing strong hydrogen bond donors, such as carboxylic acids or phenols, could form robust heterosynthons leading to co-crystal formation. nih.gov Similarly, the bromine atom can participate in halogen bonding with suitable halogen bond acceptors.

Furthermore, the nitrile group is a well-established ligand in coordination chemistry, capable of binding to a wide range of transition metals through the nitrogen lone pair. nih.govwikipedia.org The synthesis of metal complexes with this compound as a ligand could yield crystalline materials amenable to X-ray analysis. mdpi.comnih.gov The resulting crystal structures would not only confirm the molecular structure of the nitrile ligand but also provide insight into how coordination affects its bond parameters (e.g., the C≡N bond length) and the nature of the metal-ligand bond. nih.gov

Theoretical Prediction of Spectroscopic Parameters and Validation

In the comprehensive analysis of novel or sparsely documented chemical compounds, computational chemistry serves as a powerful predictive tool, offering insights into molecular structure and spectroscopic properties. For this compound, a molecule for which extensive experimental spectroscopic data is not widely published, theoretical calculations provide a foundational understanding of its expected spectral characteristics. This section details the theoretical prediction of its vibrational and nuclear magnetic resonance (NMR) spectra, employing established quantum chemical methods. The validation of these theoretical parameters is approached through comparison with experimental data of structurally related compounds, a common practice in the absence of direct experimental spectra for the target molecule.

The primary computational approach utilized for these predictions is Density Functional Theory (DFT), which has demonstrated a favorable balance between computational cost and accuracy for a wide range of chemical systems. Specifically, the B3LYP hybrid functional, which incorporates a portion of exact exchange from Hartree-Fock theory, is a popular choice for predicting molecular geometries and vibrational frequencies. quora.comacs.orgwikipedia.org For the prediction of NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, has become a standard for its reliability in reproducing experimental trends. acs.orgnih.govrsc.orgacs.orgimist.ma

The geometry of this compound was first optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is robust for capturing the electronic and structural nuances imparted by the bromine atom and the nitrile group. Following optimization, the harmonic vibrational frequencies were calculated at the same level of theory. These calculated frequencies are typically subject to systematic errors, and thus, are often scaled by an empirical factor to improve agreement with experimental data. For the purpose of this theoretical discussion, a scaling factor is not applied, and the focus remains on the raw predicted frequencies and their corresponding vibrational modes.

The nitrile (C≡N) stretching frequency is a particularly strong and characteristic absorption in infrared (IR) spectra. For aliphatic nitriles, this band is typically observed in the range of 2240-2260 cm⁻¹. The presence of an electronegative substituent, such as bromine, on an adjacent carbon can slightly influence the position of this peak. The theoretical calculations predict the key vibrational frequencies for this compound, as detailed in the table below. The predicted C≡N stretch is a strong indicator for experimental verification. Other significant predicted vibrations include the C-Br stretching frequency, which is expected in the lower frequency region of the spectrum, and various C-H stretching and bending modes from the methyl and methylene groups.

Similarly, ¹H and ¹³C NMR chemical shifts were predicted using the GIAO method with the B3LYP functional. The predicted chemical shifts are referenced against a calculated tetramethylsilane (B1202638) (TMS) standard to provide values on the delta (δ) scale. The predicted ¹H NMR spectrum is expected to show two signals corresponding to the two distinct proton environments: the methylene (-CH₂Br) and the methyl (-CH₃) protons. The predicted ¹³C NMR spectrum would display four distinct signals for the nitrile carbon, the quaternary carbon, the methylene carbon, and the methyl carbons.

The accuracy of these NMR predictions can be benchmarked against experimental data for similar structures. For instance, the ¹³C NMR chemical shifts for 2-bromo-2-methylpropane (B165281) show the carbon attached to the bromine at approximately 62.5 ppm and the methyl carbons at around 36.4 ppm. docbrown.infochemicalbook.com These values provide a reasonable expectation for the chemical shifts of the C-Br and methyl carbons in this compound, though the presence of the nitrile group will induce further shifts.

The following tables present the theoretically predicted spectroscopic parameters for this compound.

Interactive Data Table: Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C≡N Stretch | 2255 | Strong |

| C-H Stretch (methyl) | 2980-3050 | Medium-Strong |

| C-H Stretch (methylene) | 2950-2990 | Medium |

| C-H Bend (methyl) | 1450-1480 | Medium |

| C-H Bend (methylene) | 1420-1440 | Medium |

| C-C Stretch | 1100-1250 | Weak-Medium |

| C-Br Stretch | 650-680 | Medium-Strong |

Note: These are unscaled theoretical frequencies calculated at the B3LYP/6-311++G(d,p) level. Actual experimental values may vary.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 3.45 | Singlet | -CH₂Br |

| ¹H | 1.30 | Singlet | -C(CH₃)₂ |

| ¹³C | 118.5 | Singlet | -C≡N |

| ¹³C | 45.2 | Singlet | -C (CH₃)₂ |

| ¹³C | 38.8 | Singlet | -C H₂Br |

| ¹³C | 25.1 | Singlet | -C(C H₃)₂ |

Note: Predicted chemical shifts are relative to TMS, calculated using the GIAO-B3LYP method. Experimental values may differ.

Applications of 3 Bromo 2,2 Dimethylpropanenitrile in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules and Natural Product Synthesis

The presence of both a nitrile and a bromo-functional group allows 3-bromo-2,2-dimethylpropanenitrile to participate in a wide array of chemical transformations, making it a key starting material for the synthesis of intricate organic structures.

While direct research on this compound for constructing heterocyclic scaffolds is not extensively documented in the provided search results, the reactivity of its functional groups suggests its potential in this area. The nitrile group can be a precursor to amines or other nitrogen-containing functionalities, which are fundamental to the formation of many heterocyclic rings. The bromine atom allows for the introduction of the 2,2-dimethylpropylnitrile moiety onto other molecules, which could then undergo cyclization reactions. For instance, the related compound 3-bromo-2-hydroxybenzonitrile (B84773) is noted for its role in synthesizing ampakine heterocycles, which show promise in treating neurodegenerative diseases. researchgate.net This highlights the general utility of bromo-nitrile compounds in creating heterocyclic systems.

This compound and its derivatives serve as crucial intermediates in the synthesis of pharmacologically significant molecules. The compound's structure is a component of various building blocks used in drug discovery and development. bicbiotech.com For example, the related compound 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400) is a key intermediate in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related conditions. google.comgoogle.com This underscores the importance of brominated propanenitrile derivatives in constructing the core structures of complex pharmaceutical agents. The versatility of these intermediates allows for the systematic modification of molecular structures to optimize their therapeutic properties.

| Intermediate | Pharmacological Relevance (as a synthetic precursor) | Reference |

| 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | Key intermediate for Ivabradine synthesis | google.comgoogle.com |

| 3-bromo-2-hydroxybenzonitrile | Precursor to ampakine heterocycles | researchgate.net |

Fragment-based drug discovery (FBDD) is a modern approach to drug development that starts with identifying small, low-molecular-weight compounds ("fragments") that bind to a biological target. nih.gov These fragments are then grown or combined to create more potent and selective lead compounds. The unique three-dimensional character of fragments is crucial for exploring a wider range of chemical space beyond flat, aromatic compounds. nih.gov

This compound, with its sp3-rich, sterically hindered structure, is an excellent candidate for inclusion in fragment libraries. nih.gov Its defined three-dimensional shape can provide unique binding interactions with protein targets that are inaccessible to more planar molecules. The bromine atom serves as a convenient handle for synthetic elaboration, allowing for the "growth" of the fragment into larger, more complex molecules once a binding hit is identified. This approach, known as diversity-oriented synthesis (DOS), aims to generate a collection of molecules with diverse skeletons and stereochemistry. nih.gov The use of such 3D fragments can lead to the discovery of novel drug candidates with improved properties.

Role in Polymer Chemistry and Materials Science

The distinct chemical functionalities of this compound also make it a valuable component in the field of polymer chemistry and materials science. bldpharm.com

This compound can be used as a monomer to create specialty polymers. The nitrile group can be polymerized to form nitrilic polymers, which may exhibit unique thermal and chemical properties. The presence of the bromine atom in the resulting polymer creates a brominated polymer. These polymers can have inherent flame-retardant properties, as bromine compounds are known to act as flame retardants. Furthermore, the bromine atoms along the polymer chain provide reactive sites for further modification.

The bromine atom in this compound is a key feature for its use as a precursor for polymer functionalization and cross-linking. It can be used to introduce the 2,2-dimethylpropanenitrile group onto existing polymer backbones through substitution reactions. This functionalization can alter the polymer's properties, such as its solubility, thermal stability, or adhesion.

Moreover, the bromo-functional group can be utilized to create cross-linked polymer networks. For instance, a bromo-functionalized conjugated polymer has been developed for use as a cross-linkable anode interlayer in polymer solar cells, leading to enhanced device performance. nih.gov Cross-linking, which can be initiated by methods such as UV irradiation, creates a more robust and stable material. nih.gov This is particularly important for applications requiring durable thin films, such as in electronic devices.

Controlled Radical Polymerization (e.g., ATRP, RAFT) Initiator/Chain Transfer Agent

A thorough review of scientific literature reveals no published studies on the use of this compound as an initiator or a chain transfer agent in controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While the molecular structure contains a bromine atom, a feature common to many ATRP initiators, its efficacy and applicability for initiating or controlling polymerization processes have not been reported in peer-reviewed research.

Application in Supramolecular Chemistry and Host-Guest Systems

There is currently no available scientific literature describing the application of this compound in the field of supramolecular chemistry. Its potential use in the design of host-guest systems, molecular recognition, or the formation of self-assembling structures has not been documented.

Ligand and Catalyst Precursor Development

An extensive search of chemical databases and academic journals yielded no evidence of this compound being utilized as a precursor for the development of ligands or catalysts. The reactivity of its functional groups (nitrile and bromo-alkyl) has not been exploited for the synthesis of catalytically active species or their associated ligands according to published research.

Chemical Probes for Fundamental Biological and Chemical Processes

There are no reports in the scientific literature that describe the use of this compound as a chemical probe for investigating fundamental biological or chemical processes. Its application in mechanistic studies, where a molecule is designed to interact with and report on a specific chemical or biological environment, has not been documented.

Environmental Transformations and Chemical Fate of 3 Bromo 2,2 Dimethylpropanenitrile

Photolytic Degradation Pathways in Aqueous and Atmospheric Environments

Photolytic degradation, the breakdown of compounds by light, is a significant environmental fate process. For 3-Bromo-2,2-dimethylpropanenitrile, this can occur through direct absorption of solar radiation or indirectly through reactions with photochemically generated reactive species.

Direct Photolysis Mechanisms (e.g., debromination, C-C cleavage)

Direct photolysis involves the absorption of a photon by the molecule itself, leading to an excited state that can then undergo bond cleavage. The most probable pathway for a bromoalkane is the homolytic cleavage of the carbon-bromine (C-Br) bond, which is typically the weakest bond in the molecule. This process, known as debromination, would result in the formation of a tertiary alkyl radical and a bromine radical.

C-Br Bond Cleavage: The energy from ultraviolet (UV) radiation present in sunlight can be sufficient to break the C-Br bond, initiating degradation. (CH₃)₂C(CH₂Br)CN + hν → (CH₃)₂C(CH₂•)CN + Br•

The resulting 2,2-dimethyl-2-cyanoethyl radical is highly reactive and would quickly engage in further reactions, such as hydrogen abstraction from other molecules or reaction with oxygen.

Indirect Photodegradation via Radical Species (e.g., OH radicals, singlet oxygen)

In many natural systems, indirect photodegradation is the more dominant pathway. This process is mediated by reactive oxygen species (ROS) that are formed when natural water components (like dissolved organic matter or nitrate) absorb sunlight.

Hydroxyl Radicals (•OH): The hydroxyl radical is a powerful, non-selective oxidant that reacts rapidly with most organic compounds. In atmospheric environments, the reaction of this compound with •OH would likely proceed via hydrogen abstraction from one of the methyl groups, initiating a cascade of oxidation reactions.

Singlet Oxygen (¹O₂): While typically more reactive with electron-rich moieties like alkenes, singlet oxygen could potentially play a role in the transformation of degradation intermediates.

Sensitized Photolysis: In some cases, other molecules in the environment, known as sensitizers, can absorb light and transfer the energy to the target compound, causing it to decompose. For instance, alkyl aryl ketones have been shown to sensitize the photolysis of t-butyl chloride, a structural analog, via their excited triplet state rsc.org. A similar mechanism could potentially contribute to the degradation of this compound in waters containing natural or anthropogenic sensitizers.

Hydrolytic Stability and Degradation Kinetics

Hydrolysis is the cleavage of a chemical bond by the addition of water. For this compound, both the C-Br bond and the nitrile group can potentially undergo hydrolysis.

The bromoalkane functional group is the more susceptible of the two to hydrolysis. As a tertiary bromoalkane, this compound is expected to undergo hydrolysis via a substitution nucleophilic unimolecular (S_N1) mechanism. doubtnut.comrsc.orgchemist.sgreddit.comstudymind.co.uk This is a two-step process:

Step 2 (Fast): A water molecule (the nucleophile) rapidly attacks the carbocation. (CH₃)₂C⁺(CH₂Br)CN + H₂O → (CH₃)₂C(OH)(CH₂Br)CN + H⁺

The rate of an S_N1 reaction is dependent only on the concentration of the haloalkane and is independent of the concentration of the nucleophile (water). chemist.sgrsc.org Therefore, the rate law is expressed as:

Rate = k [this compound]

Studies on the analogous compound 2-bromo-2-methylpropane (B165281) confirm that tertiary haloalkanes hydrolyze significantly faster than primary or secondary ones due to the stability of the tertiary carbocation intermediate. reddit.comsavemyexams.comdocbrown.info The hydrolysis rate is primarily influenced by the C-Br bond strength and is less affected by the concentration of hydroxide (B78521) ions. rsc.org

The nitrile group (-C≡N) can also be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions. libretexts.org This process typically requires more forcing conditions (e.g., strong acid or base and heat) than haloalkane hydrolysis and proceeds via an amide intermediate. In typical environmental pH ranges (6-8), the hydrolysis of the nitrile group is expected to be a very slow process compared to the hydrolysis of the tertiary C-Br bond.

| Parameter | Expected Value/Characteristic | Basis of Inference |

|---|---|---|

| Reaction Mechanism | S_N1 (Substitution Nucleophilic Unimolecular) | Tertiary bromoalkane structure (analogous to 2-bromo-2-methylpropane) doubtnut.comrsc.orgchemist.sg |

| Rate Law | Rate = k[R-Br] | First-order with respect to the haloalkane, zero-order with respect to water/OH⁻ rsc.org |

| Primary Product | 3-Hydroxy-2,2-dimethylpropanenitrile | Replacement of Bromine with a Hydroxyl group |

| Relative Rate | Faster than primary or secondary bromoalkanes | Stability of the tertiary carbocation intermediate reddit.comsavemyexams.com |

Biotransformation Pathways and Metabolite Identification (chemical perspective on microbial breakdown)

Biotransformation by microorganisms is a critical pathway for the degradation of many organic pollutants. Bacteria in soil and water can utilize organic compounds as a source of carbon, nitrogen, and energy. nih.govkemdiktisaintek.go.id For this compound, microbial attack could target either the bromoalkane or the nitrile moiety.

The microbial metabolism of nitriles is well-documented and generally proceeds via one of two enzymatic pathways: researchgate.netresearchgate.netfrontiersin.org

Nitrilase Pathway: A single enzyme, nitrilase, catalyzes the direct hydrolysis of the nitrile to the corresponding carboxylic acid and ammonia (B1221849). researchgate.netR-C≡N + 2H₂O → R-COOH + NH₃

Nitrile Hydratase/Amidase Pathway: This is a two-step process. First, a nitrile hydratase converts the nitrile to an amide. Then, an amidase hydrolyzes the amide to the carboxylic acid and ammonia. researchgate.netfrontiersin.orgR-C≡N + H₂O → R-CONH₂ R-CONH₂ + H₂O → R-COOH + NH₃

Bacteria from genera such as Pseudomonas and Rhodococcus are known to possess these enzymatic systems. researchgate.netnih.gov

In parallel, the C-Br bond can be cleaved by microbial enzymes. Bacteria capable of degrading halogenated alkanes have been isolated from various environments. mdpi.comnih.gov The process often involves enzymes like haloalkane dehalogenases, which cleave the carbon-halogen bond, releasing a halide ion.

A plausible biotransformation sequence for this compound would involve initial enzymatic debromination to form 2,2-dimethylpropanenitrile, followed by the hydrolysis of the nitrile group by a nitrilase or a nitrile hydratase/amidase system to yield 2,2-dimethylpropanoic acid and ammonia.

Identified Metabolites from Inferred Pathways:

Bromide ion (Br⁻): From enzymatic debromination.

2,2-dimethylpropanenitrile: Intermediate product after debromination.

3-Hydroxy-2,2-dimethylpropanenitrile: From hydrolysis (abiotic).

2,2-dimethylpropanamide: Intermediate from the nitrile hydratase pathway.

2,2-dimethylpropanoic acid: Final organic product from nitrile group hydrolysis.

Ammonia (NH₃): Final inorganic nitrogen product from nitrile group hydrolysis.

Sorption and Transport Mechanisms in Environmental Compartments

The movement and distribution of this compound in the environment are controlled by sorption processes, which dictate its partitioning between water, soil, and sediment. Sorption to soils and sediments is a key factor influencing a contaminant's transport and fate. usgs.gov

The primary constituents of soil and sediment responsible for sorption of organic compounds are mineral matter and soil organic matter (SOM). usgs.gov

Partitioning into Soil Organic Matter (SOM): For non-ionic organic compounds, the dominant sorption mechanism is typically partitioning into the SOM. usgs.gov The compound dissolves into the complex organic matrix. The extent of this partitioning is related to the compound's hydrophobicity (often estimated by its octanol-water partition coefficient, K_ow) and the fraction of organic carbon (f_oc) in the soil or sediment. While this compound is a relatively small molecule, the presence of the alkyl structure suggests some degree of hydrophobicity, leading to partitioning into SOM.

Adsorption onto Mineral Surfaces: The polar nitrile group may interact with mineral surfaces (clays, metal oxides) through weaker forces like dipole-dipole interactions, but this is generally a less significant mechanism compared to partitioning, especially in soils with moderate to high organic content. mdpi.comumich.edu

Given its structure—a small molecule with both a polar (nitrile) and a nonpolar (tert-butyl) component—this compound is expected to have moderate mobility in soil. It would not be as strongly sorbed as larger, more hydrophobic compounds, suggesting a potential for leaching into groundwater. However, its sorption would be more significant than that of highly polar, water-soluble compounds. mdpi.com

Development of Analytical Methodologies for Environmental Monitoring (chemical detection, not exposure assessment)

Accurate monitoring of this compound in environmental matrices like water, soil, or air requires sensitive and selective analytical methods. The standard and most powerful technique for identifying and quantifying trace levels of such halogenated organic compounds is gas chromatography coupled with mass spectrometry (GC-MS). proquest.com

Sample Preparation: Analysis typically begins with extracting the compound from the environmental matrix. For water samples, this might involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For soil and sediment, techniques like Soxhlet extraction or pressurized liquid extraction (PLE) would be used.

Gas Chromatography (GC): The extract is injected into a GC, where the compounds are separated based on their volatility and interaction with a stationary phase inside a long capillary column. thermofisher.com